5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide
Beschreibung
5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide is a heterocyclic compound that features a bromine atom, a methyl group, and a sulfone group attached to a benzo[b]thiophene core
Eigenschaften
Molekularformel |
C9H7BrO3S |
|---|---|
Molekulargewicht |
275.12 g/mol |
IUPAC-Name |
5-bromo-2-methyl-1,1-dioxo-1-benzothiophen-3-one |
InChI |
InChI=1S/C9H7BrO3S/c1-5-9(11)7-4-6(10)2-3-8(7)14(5,12)13/h2-5H,1H3 |
InChI-Schlüssel |
AYPFRGIJLACXCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(=O)C2=C(S1(=O)=O)C=CC(=C2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide typically involves the bromination of 2-methylbenzo[b]thiophene followed by oxidation to introduce the sulfone group. A common synthetic route is as follows:
Bromination: 2-Methylbenzo[b]thiophene is treated with bromine in the presence of a catalyst such as iron(III) bromide to yield 5-bromo-2-methylbenzo[b]thiophene.
Oxidation: The brominated product is then oxidized using an oxidizing agent like hydrogen peroxide or m-chloroperbenzoic acid to form the sulfone group, resulting in 5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and safety.
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Reduction Reactions: The sulfone group can be reduced to a sulfide or sulfoxide under appropriate conditions.
Oxidation Reactions: Further oxidation can occur at the methyl group or the thiophene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used to replace the bromine atom.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed to reduce the sulfone group.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used for further oxidation.
Major Products
Substitution: Products depend on the nucleophile used, such as methoxy or tert-butyl derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Oxidation: Carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique electronic properties make it useful in the development of organic semiconductors and other advanced materials.
Biological Studies: It can be used as a probe or a ligand in biochemical assays to study protein-ligand interactions.
Industrial Chemistry: It is employed in the synthesis of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The sulfone group can participate in hydrogen bonding and other interactions, enhancing binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-methylbenzo[b]thiophene: Lacks the sulfone group, making it less polar and potentially less reactive in certain contexts.
2-Methylbenzo[b]thiophene-3(2H)-one 1,1-dioxide: Lacks the bromine atom, which may affect its reactivity and binding properties.
5-Chloro-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide: Similar structure but with a chlorine atom instead of bromine, which can influence its chemical behavior and applications.
Uniqueness
The presence of both the bromine atom and the sulfone group in 5-Bromo-2-methylbenzo[b]thiophen-3(2H)-one 1,1-dioxide imparts unique electronic and steric properties, making it a versatile compound for various chemical transformations and applications.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
